![molecular formula C21H17N5O7S2 B2980031 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 314246-29-2](/img/structure/B2980031.png)
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
The compound is a new sulfadimethoxine derivative . It has been studied for its anti-inflammatory potential .
Synthesis Analysis
The compound was selected from previously synthesized compounds based on its promising anti-inflammatory effects . It was characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .Scientific Research Applications
Fluorescence Studies and Binding with Proteins The compound has been studied for its potential interactions with proteins, such as bovine serum albumin (BSA). Research on similar compounds has involved investigating their binding constants, thermodynamic parameters, and the impact on protein conformation through techniques like fluorescence and UV–vis spectral studies (Meng et al., 2012).
Antidepressant and Nootropic Activities Compounds structurally related to N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide have been synthesized and evaluated for their antidepressant and nootropic (cognitive enhancing) effects. These studies involve assessing the compounds' efficacy in animal models and their potential as central nervous system (CNS) active agents (Thomas et al., 2016).
Enzyme Inhibition Studies Research has also been conducted on compounds with similar structures for their inhibitory activity against enzymes like carbonic anhydrase. Such studies focus on understanding structure-activity relationships and the potency of these compounds as enzyme inhibitors (Ulus et al., 2013).
Herbicidal Activities Some derivatives have been synthesized and tested for their herbicidal activities, although preliminary bioassays indicated that certain compounds showed no significant herbicidal activity at tested concentrations (Yuan-xiang, 2011).
Fluorescent Properties and Applications Investigations into the fluorescent properties of related compounds have been carried out, with potential applications as fluorescent whiteners on various materials (Rangnekar & Shenoy, 1987).
Discovery as CB2 Agonists Compounds with a similar structure have been identified as potent and selective CB2 agonists, showing potential in pain management models (Worm et al., 2009).
Mechanism of Action
Safety and Hazards
The compound did not show toxicity towards normal fibroblast cells . The observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O7S2/c1-32-19-11-18(23-21(24-19)33-2)25-35(30,31)15-6-3-13(4-7-15)22-20(27)17-10-12-9-14(26(28)29)5-8-16(12)34-17/h3-11H,1-2H3,(H,22,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMNDTOPDJCGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide |
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